![molecular formula C18H14Cl2N2O4S B4632101 2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)
2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including elimination, reduction, and bromination processes. For instance, the synthesis of novel piperidine derivatives involves creating complex structures through reactions like elimination, reduction, and bromination, starting from basic organic compounds such as benzene derivatives (H. Bi, 2015).
Molecular Structure Analysis
Molecular structure analysis, including conformational studies, is crucial for understanding the activity of compounds. Such analyses can be performed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography, providing insights into the spatial arrangement of atoms within a molecule and its electronic structure (A. D. Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups. For example, compounds with piperidine and benzamide structures can exhibit various reactions, including those relevant to forming CCR5 antagonists, which are important in the study of chemokine receptors (Cheng De-ju, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined experimentally. These properties are essential for predicting the behavior of compounds under different conditions and for their formulation into usable drugs or materials.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pharmacological activities, are directly related to the compound's structure. Studies on similar compounds have explored their potential as inhibitors of biological targets like acetylcholinesterase, indicating their relevance in medicinal chemistry (H. Sugimoto et al., 1990).
Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
One area of application involves the synthesis of piperidine derivatives aimed at evaluating their anti-acetylcholinesterase (anti-AChE) activity. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found compound 21 to be a potent inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent. This highlights the compound's role in exploring treatments for neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).
Synthesis and Evaluation as Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research underscores the potential of such compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives
Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, contributing to the field of green chemistry by demonstrating an efficient method for creating benzothiophene compounds, which have various pharmaceutical applications (Abdalha et al., 2011).
Development of Antidementia Agents
Continuing the theme of anti-AChE activity, additional research by Sugimoto et al. (1992) into rigid analogues of piperidine derivatives also found potent inhibitors of acetylcholinesterase. These findings are instrumental in advancing the development of antidementia agents, providing insights into structural activity relationships critical for drug design (Sugimoto et al., 1992).
Exploration of CCR5 Antagonists for HIV Therapy
Research by Bi (2014, 2015) focused on synthesizing novel CCR5 antagonists, offering a promising avenue for HIV treatment. This work emphasizes the potential of such compounds in interfering with the HIV entry process, marking a significant step forward in HIV/AIDS therapy (Bi, 2014), (Bi, 2015).
Anti-Tubercular Scaffold Development
Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating potent anti-tubercular activity. This research contributes to the ongoing search for new anti-tubercular agents, which is crucial for tackling drug-resistant strains of tuberculosis (Nimbalkar et al., 2018).
properties
IUPAC Name |
2,4-dichloro-N-(2,6-dioxopiperidin-1-yl)-N-(2-oxo-2-thiophen-2-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c19-11-6-7-12(13(20)9-11)18(26)21(10-14(23)15-3-2-8-27-15)22-16(24)4-1-5-17(22)25/h2-3,6-9H,1,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJDRJYSHRJXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC(=O)C2=CC=CS2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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